molecular formula C13H21NO3 B2537152 Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2305255-05-2

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate

Cat. No. B2537152
CAS RN: 2305255-05-2
M. Wt: 239.315
InChI Key: HSLBRTPICUZCQN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate is a complex organic compound. It is part of the family of saturated bicyclic structures, which are incorporated in newly developed bio-active compounds . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .


Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Scientific Research Applications

Organic Synthesis Building Blocks

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and related compounds have been explored for their utility as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These reactions highlight the versatility of tert-butyl carbamates as intermediates for generating functionally diverse molecules, which can be pivotal in developing pharmaceuticals and other complex organic compounds (Guinchard et al., 2005).

Physicochemical and Pharmacokinetic Modulation

The incorporation of tert-butyl groups, such as in tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, into bioactive compounds can significantly impact their physicochemical and pharmacokinetic properties. These effects include alterations in lipophilicity and metabolic stability, which are critical factors in drug design and development. Research into alternative substituents that offer similar structural advantages without the drawbacks associated with tert-butyl groups is ongoing, with the aim of enhancing the efficacy and safety profiles of therapeutic agents (Westphal et al., 2015).

Chemosenors and Material Science

Compounds containing tert-butyl groups, such as tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, have found applications in material science, particularly in the development of chemosensors. For example, benzothiazole-modified carbazole derivatives with tert-butyl moieties have been used to create organogels that form strong blue-emissive nanofibers. These nanofibers can act as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the potential of tert-butyl carbamates in the fabrication of advanced sensory materials (Sun et al., 2015).

Future Directions

The future directions for the research and development of Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and similar compounds involve expanding the toolbox of available bicyclic structures . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . This will allow for the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds .

properties

IUPAC Name

tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-6-9-4-5-13(10,7-9)8-15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBRTPICUZCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate

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